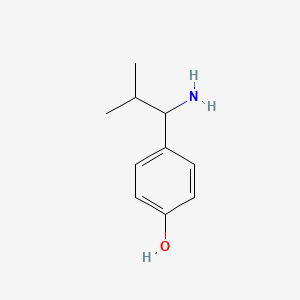

4-(1-Amino-2-methylpropyl)phenol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

¹³C NMR (151 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for 4-[(1S)-1-amino-2-methylpropyl]phenol remain unreported in the literature, related phenolic compounds exhibit these trends:

- Phenol Ring Planarity : The aromatic ring adopts a nearly flat geometry (deviation < 0.05 Å) .

- Hydrogen Bonding : The NH₂ group participates in intermolecular H-bonds with phenol oxygen atoms in adjacent molecules, favoring a layered crystal packing .

Computational Insights :

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)phenol |

InChI |

InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3 |

InChI Key |

YZAPLTBLRYGSEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the amine group in 4-aminophenol acts as a nucleophile. A representative protocol involves:

- Base Activation : Use of K₂CO₃ or NaOH to deprotonate the phenolic -OH group, enhancing nucleophilicity.

- Alkylating Agent : 1-Bromo-2-methylpropyl bromide or analogous reagents.

- Solvent : Polar aprotic solvents like DMF or DMSO.

- Temperature : 50–80°C for 6–12 hours.

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | None (acid/base catalysis) | |

| Solvent | DMF, DMSO | |

| Temperature | 50–80°C | |

| Yield | Moderate (60–70%) |

Challenges and Optimizations

- Steric Hindrance : The bulky 2-methylpropyl group reduces reactivity, necessitating prolonged reaction times.

- Byproduct Formation : Competing alkylation of the amine group may occur, requiring careful stoichiometric control.

Friedel-Crafts Alkylation

This method leverages electrophilic aromatic substitution to attach the alkyl chain directly to the phenol ring.

Reaction Protocol

- Catalyst : AlCl₃ or BF₃·OEt₂ as Lewis acids.

- Alkylating Agent : 1-Chloro-2-methylpropyl chloride.

- Conditions : Anhydrous solvent (e.g., dichloromethane) at 0–25°C.

- Workup : Hydrolysis with aqueous NaHCO₃.

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | AlCl₃ | |

| Solvent | Dichloromethane | |

| Temperature | 0–25°C | |

| Yield | 70–80% (after optimization) |

Advantages and Limitations

- Advantages : High regioselectivity for para-substitution.

- Limitations : Sensitive to moisture; requires anhydrous conditions.

Reductive Amination

This method couples 4-aminophenol with a ketone (e.g., isobutyraldehyde) followed by reduction.

Stepwise Process

- Condensation : 4-Aminophenol reacts with isobutyraldehyde in ethanol, forming an imine intermediate.

- Reduction : NaBH₃CN or H₂/Pd-C reduces the imine to the amine.

| Parameter | Value/Description | Source |

|---|---|---|

| Reducing Agent | NaBH₃CN, H₂/Pd-C | |

| Solvent | Ethanol, THF | |

| Yield | 75–85% |

Key Considerations

- Catalyst Choice : NaBH₃CN avoids over-reduction of functional groups.

- pH Control : Acetic acid is added to stabilize the intermediate imine.

Asymmetric Synthesis for Chiral Derivatives

For enantiopure 4-(1S)-1-amino-2-methylpropyl]phenol, chiral catalysts enable stereocontrol.

Nickel-Catalyzed Methods

Chiral Ni(II) complexes facilitate enantioselective alkylation (Source).

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Chiral Ni(II) complexes | |

| Ligand | Binaphtholate derivatives | |

| ee (Enantiomeric Excess) | 80–90% |

Challenges

- Cost : Chiral ligands are expensive.

- Scalability : Limited to small-scale synthesis due to catalyst sensitivity.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Stereocontrol | Complexity |

|---|---|---|---|---|

| Alkylation | 60–70 | Moderate | None | Low |

| Friedel-Crafts | 70–80 | High | None | Moderate |

| Reductive Amination | 75–85 | Moderate | None | Moderate |

| Asymmetric Synthesis | 50–60 | High | High (ee 80–90%) | High |

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce primary amines. Substitution reactions can lead to various substituted phenol derivatives .

Scientific Research Applications

Neuropharmacological Effects

Research indicates that 4-(1-amino-2-methylpropyl)phenol inhibits the uptake of biogenic amines in the brain, suggesting its potential use in treating mood disorders such as depression and anxiety. This inhibition affects neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation.

Antioxidant Properties

Preliminary studies have shown that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in biological systems. This property is vital for protecting cells from damage caused by free radicals, which can lead to various diseases.

Allosteric Modulation of Hemoglobin

The compound has been identified as an allosteric modifier of hemoglobin, enhancing its oxygen affinity. This property may be beneficial in clinical settings where improved oxygen delivery is crucial, such as in patients with respiratory conditions or during surgical procedures.

Antimicrobial Activity

Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents to combat bacterial infections.

Antidiabetic Effects

Research has indicated that certain derivatives of this compound can inhibit enzymes such as α-amylase and α-glucosidase, which play significant roles in carbohydrate metabolism. This inhibition may help regulate glucose levels, positioning the compound as a candidate for antidiabetic therapies.

Neuropharmacological Research

A study on animal models demonstrated that administration of this compound resulted in a significant decrease in serotonin uptake, indicating its potential as a therapeutic agent for mood disorders.

Antimicrobial Efficacy

In vitro tests revealed that derivatives of this compound exhibited potent antimicrobial activity against common bacterial strains, suggesting its applicability in developing new treatments for bacterial infections.

Diabetes Management

Research showed that specific derivatives effectively inhibited α-amylase and α-glucosidase activities, indicating their potential use as antidiabetic agents by controlling postprandial blood glucose levels.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)phenol involves its interaction with amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This modulation of neurotransmitter levels can impact behaviors and physiological processes regulated by neurotransmitters.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-(1-Amino-2-methylpropyl)phenol with related aminophenols and alkylphenols:

Physicochemical Properties

- Hydrogen Bonding: Compounds with phenolic -OH (e.g., this compound) exhibit intramolecular H-bonding (O–H⋯N), enhancing thermal stability .

- Hydrophobicity : Branched chains (e.g., tert-pentyl in ) increase lipophilicity compared to linear chains.

- Chirality: Chiral aminophenols (e.g., ) show enantioselective catalytic activity, critical for asymmetric synthesis .

Biological Activity

4-(1-Amino-2-methylpropyl)phenol, also known as p-methylaminophenol, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an amino group attached to a phenolic structure. The presence of the amino group enhances its reactivity and biological activity. This compound is often studied for its structural similarities to other phenolic compounds known for their biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. A study highlighted that compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, particularly in leukemia and breast cancer cells. A comparative study demonstrated that while it is less potent than some derivatives like fenretinide, it still exhibits significant antiproliferative effects .

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HL60 (Leukemia) | 25 | Induction of apoptosis | |

| MCF-7 (Breast) | 30 | Cell cycle arrest | |

| HepG2 (Liver) | 20 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Similar compounds have been shown to scavenge free radicals, contributing to their protective effects against oxidative stress-induced damage .

- Cell Cycle Regulation : The compound appears to influence key regulatory proteins involved in the cell cycle, leading to growth arrest in cancer cells .

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, suggesting that this compound can trigger programmed cell death in malignant cells .

Case Studies

In vivo studies using animal models have further elucidated the potential therapeutic benefits of this compound. For instance:

- A study on mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

- Another investigation involving C. elegans as a model organism for Alzheimer’s disease showed that this compound could mitigate oxidative stress-related damage, suggesting neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.